

# Application Note: High-Purity DNA Isolation from Polysaccharide-Rich Samples Using CTAB

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Compound of Interest		
Compound Name:	Cetrimonium bromide	
Cat. No.:	B1668423	Get Quote

#### Introduction

The isolation of high-quality genomic DNA is a critical prerequisite for a multitude of molecular biology applications, including PCR, qPCR, next-generation sequencing (NGS), and cloning. However, for researchers working with plant tissues, certain bacteria, or algae, the abundance of cellular polysaccharides presents a significant challenge.[1][2][3][4] These contaminants can co-precipitate with DNA, creating a viscous solution that is difficult to handle and, more importantly, can inhibit downstream enzymatic reactions.[3][5] The Cetyltrimethylammonium Bromide (CTAB) method is a robust and widely adopted chemical-based extraction technique designed to effectively remove polysaccharides and other inhibitors like polyphenols, yielding high-purity DNA suitable for sensitive downstream applications.[1][6]

#### Mechanism of Action

CTAB is a cationic detergent that plays a dual role in the extraction process.[7][8] First, it efficiently lyses cell membranes by solubilizing their lipid components.[4][8] Second, under high-salt conditions, CTAB forms soluble complexes with nucleic acids while simultaneously reducing the solubility of most polysaccharides.[1][9]

The core principle of polysaccharide removal relies on differential solubility. The standard CTAB extraction buffer contains a high concentration of sodium chloride (NaCl), typically 1.4 M.[1][3] [7] At this high salt concentration, the CTAB-DNA complex remains in solution, whereas many polysaccharides precipitate.[1][9] These insoluble polysaccharides can then be separated from the DNA-containing supernatant through centrifugation. Subsequent purification steps using



chloroform remove proteins and lipids, and the final DNA is precipitated with isopropanol or ethanol.[1][10]

# **Experimental Protocols**

# Protocol 1: Standard CTAB DNA Extraction from Plant Tissue

This protocol is a widely used method for isolating DNA from fresh or frozen plant tissues, particularly those rich in polysaccharides.

## 1. Reagent Preparation

Prepare the following solutions. Use of DNase/RNase-free water and plastics is recommended.

Reagent Composition for 1000 mL		
2X CTAB Extraction Buffer	• 20 g CTAB (2% w/v)[7][11] • 81.8 g NaCl (1.4 M)[7][11] • 100 mL 1M Tris-HCl, pH 8.0 (100 mM)[7][11] • 40 mL 0.5M EDTA, pH 8.0 (20 mM) [7][11] • Optional: 20 g PVP-40 (2% w/v) for polyphenol-rich samples[7] • Adjust final volume to 1000 mL with dH <sub>2</sub> O. Autoclave to sterilize.	
Chloroform:Isoamyl Alcohol	Mix 24 parts chloroform with 1 part isoamyl alcohol (24:1 v/v).[10][11]	
70% Ethanol  Mix 700 mL absolute ethanol with 3  dH <sub>2</sub> O. Store at -20°C.[1]		
Isopropanol	ropanol 100% Isopropanol, stored at -20°C.[1]	
TE Buffer 10 mM Tris-HCl, pH 8.0; 1 mM ED		

Note: Just before use, add 0.2% (v/v)  $\beta$ -mercaptoethanol to the required volume of 2X CTAB Extraction Buffer. This should be done in a fume hood.

#### 2. DNA Extraction Procedure

## Methodological & Application





- Sample Preparation: Grind 100-200 mg of fresh, frozen, or freeze-dried plant tissue to a fine powder in a pre-chilled mortar and pestle using liquid nitrogen.[1][11]
- Lysis: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Immediately add 1 mL of pre-heated (60-65°C) 2X CTAB Extraction Buffer (with β-mercaptoethanol).[11][12] Vortex vigorously to create a homogeneous slurry.
- Incubation: Incubate the lysate at 60-65°C for 30-60 minutes in a water bath or heat block.[1]
   [13] Invert the tube every 10-15 minutes to ensure thorough mixing.
- Purification (Phase Separation): Add an equal volume (~1 mL) of Chloroform:Isoamyl Alcohol (24:1) to the lysate.[10] Mix by inverting the tube for 5-10 minutes until an emulsion is formed.
- Centrifugation: Centrifuge at 12,000-14,000 x g for 10-15 minutes at room temperature to separate the phases.[1][8]
- Supernatant Transfer: Carefully transfer the upper aqueous phase, which contains the DNA, to a new sterile 1.5 mL microcentrifuge tube.[1][10] Be cautious not to disturb the interface layer containing proteins and cellular debris.
- Optional (for high-purity DNA): Repeat steps 4-6 until the aqueous phase and the interface are clear.[1][12]
- Optional (RNA Removal): Add 5 μL of RNase A (10 mg/mL) to the aqueous phase and incubate at 37°C for 20-30 minutes.[1][14]
- DNA Precipitation: Add 0.7 volumes (~600-700 μL) of ice-cold isopropanol to the aqueous phase.[1][8] Mix gently by inversion until a white, stringy DNA precipitate becomes visible.
   Incubate at -20°C for at least 30 minutes (or overnight) to increase yield.[1][15]
- Pelleting DNA: Centrifuge at 14,000 x g for 10-15 minutes to pellet the DNA.[1][8] Carefully decant the supernatant.
- Washing: Wash the DNA pellet by adding 1 mL of ice-cold 70% ethanol.[1][8] This step is critical for removing residual salts and CTAB.[3] Centrifuge at 14,000 x g for 5 minutes. Decant the ethanol.



- Drying: Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to dissolve.[16]
- Resuspension: Resuspend the DNA pellet in 30-100 μL of TE Buffer or sterile nuclease-free water.[8] Incubate at 65°C for 10 minutes to aid dissolution if necessary. Store the DNA at -20°C.

## **Data Presentation**

# Table 1: Troubleshooting and Optimization of the CTAB

**Protocol** 

Issue	Potential Cause	Recommended Solution
Low DNA Yield	Insufficient tissue grinding or lysis	Ensure tissue is ground to a fine powder.[10] Extend incubation time at 65°C.
Viscous Supernatant after Lysis	High polysaccharide content	Increase NaCl concentration in the CTAB buffer up to 2.5 M to improve polysaccharide precipitation.[3]
Brown/Dark DNA Pellet	High polyphenol content	Add Polyvinylpyrrolidone (PVP) to the CTAB buffer (1-2%).[6] Ensure β- mercaptoethanol is freshly added.
DNA is Difficult to Dissolve	Over-dried pellet or residual protein	Avoid complete drying of the pellet.[16] If needed, perform an additional chloroform extraction.
Poor Downstream Performance (e.g., PCR Inhibition)	Residual CTAB or salt contamination	Ensure the 70% ethanol wash step is performed thoroughly; a second wash may be necessary.[3]



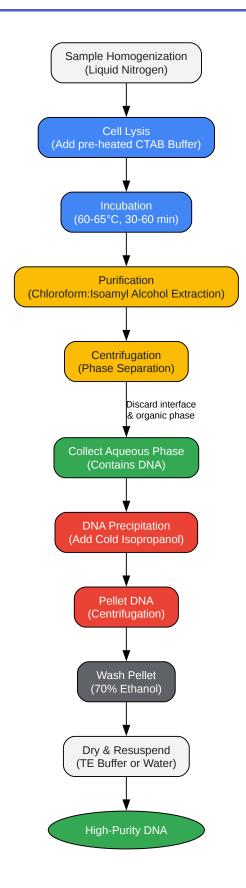
## **Table 2: Expected DNA Quality Assessment Parameters**

High-quality DNA purified using the CTAB method should meet the following spectrophotometric criteria. The removal of polysaccharides is particularly reflected in an improved A260/A230 ratio.

Parameter	Ideal Ratio	Interpretation
A260/A280	~1.8 - 2.0	A ratio < 1.8 indicates potential protein contamination. A ratio > 2.0 may indicate RNA contamination.
A260/A230	> 2.0	A ratio < 2.0 indicates potential contamination with polysaccharides, phenols, or salts like guanidine. This is a key indicator of polysaccharide removal success.

# Visualization





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Caption: Workflow for DNA extraction using the CTAB method.



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